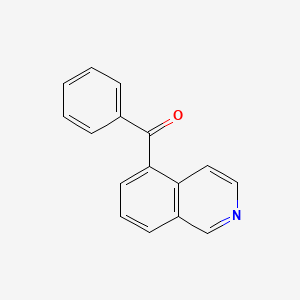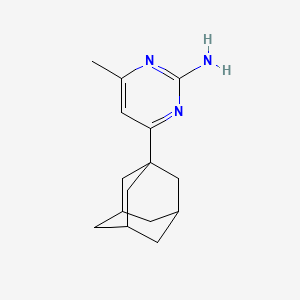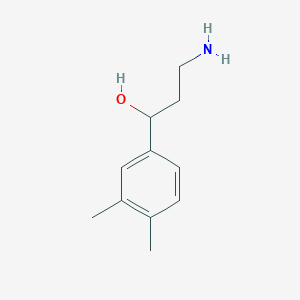
3-Amino-1-(3,4-dimetilfenil)propan-1-ol
Descripción general
Descripción
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a member of the amino alcohol family, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain
Aplicaciones Científicas De Investigación
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3,4-dimethylbenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 3,4-dimethyl-β-nitrostyrene.
Reduction: The nitro group in 3,4-dimethyl-β-nitrostyrene is then reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydroxylation: The final step involves the hydroxylation of the intermediate to yield 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: 3-(3,4-Dimethylphenyl)propanal.
Reduction: 3-(3,4-Dimethylphenyl)propane.
Substitution: N-acyl derivatives.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: Lacks the dimethylphenyl group, making it less hydrophobic and potentially less bioactive.
3-Dimethylamino-1-propanol: Contains a dimethylamino group instead of a primary amino group, altering its reactivity and solubility.
3-Amino-2,2-dimethyl-1-propanol: Has additional methyl groups, affecting its steric properties and reactivity.
Uniqueness
3-Amino-1-(3,4-dimethylphenyl)propan-1-ol is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its hydrophobicity and potential interactions with hydrophobic biological targets. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
3-amino-1-(3,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRRDNIICOHCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)
![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)

![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
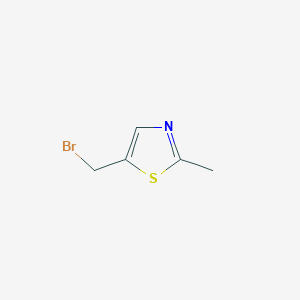
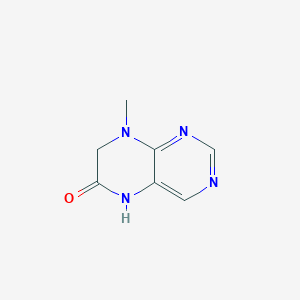
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)

